Nictiazem
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Overview
Description
NICTIAZEM, also known as diltiazem, is a benzothiazepine derivative that functions as a calcium channel blocker. It is primarily used to treat cardiovascular conditions such as hypertension, angina pectoris, and certain heart arrhythmias. By inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, this compound helps to relax blood vessels, reduce blood pressure, and improve blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NICTIAZEM involves several steps, starting with the formation of the benzothiazepine ring The key intermediate is 1,5-benzothiazepin-4(5H)-one, which is synthesized through a cyclization reaction involving a thiol and an amineThe final product is obtained through esterification with acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final productThe final product is purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: NICTIAZEM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desacetyl diltiazem, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Desacetyl Diltiazem: Formed through oxidation.
N-Desmethyl Diltiazem: Another metabolite formed through demethylation.
Scientific Research Applications
NICTIAZEM has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium signaling and its potential role in modulating various biological processes.
Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases, as well as its potential use in treating other conditions such as hyperthyroidism and anal fissures.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mechanism of Action
NICTIAZEM exerts its effects by blocking the L-type calcium channels in the heart and blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and a reduction in cardiac contractility. The primary molecular targets are the calcium channels located in the cell membranes of cardiac and vascular smooth muscle cells. By reducing intracellular calcium levels, this compound decreases the force of contraction and promotes vasodilation, thereby lowering blood pressure and improving blood flow .
Comparison with Similar Compounds
- Verapamil
- Nifedipine
- Amlodipine
- Felodipine
NICTIAZEM’s unique combination of effects on both cardiac and vascular tissues makes it a versatile and valuable therapeutic agent in the management of cardiovascular diseases .
Properties
CAS No. |
95058-70-1 |
---|---|
Molecular Formula |
C26H27N3O4S |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-28(2)15-16-29-21-8-4-5-9-22(21)34-24(18-10-12-20(32-3)13-11-18)23(25(29)30)33-26(31)19-7-6-14-27-17-19/h4-14,17,23-24H,15-16H2,1-3H3/t23-,24+/m1/s1 |
InChI Key |
DSYNMAGEJOOLTQ-RPWUZVMVSA-N |
Isomeric SMILES |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Synonyms |
3-nicotinoxy-2,3-dihydro-5,2-(dimethylamino)ethyl-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5h)-one SAS 1310 SAS-1310 |
Origin of Product |
United States |
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